1-Methylazepan-4-ol
Overview
Description
1-Methylazepan-4-ol is a heterocyclic organic compound with the molecular formula C7H15NO. It is a seven-membered ring structure containing one nitrogen atom and one hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylazepan-4-ol can be synthesized through several methods. One common approach involves the cyclization of 1-methyl-4-aminobutanol under acidic conditions. The reaction typically requires a strong acid, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the azepane ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 1-methyl-4-nitrobutane, followed by cyclization under controlled conditions. This approach ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-methylazepane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 1-Methylazepan-4-one (ketone) or 1-methylazepanal (aldehyde).
Reduction: 1-Methylazepane.
Substitution: Various N-substituted azepane derivatives.
Scientific Research Applications
1-Methylazepan-4-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-Methylazepan-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrogen atom can participate in coordination with metal ions or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Methyl-4-azepanone: Contains a ketone group instead of a hydroxyl group, altering its chemical properties and reactivity.
1-Methyl-4-azepanal: Contains an aldehyde group, which makes it more prone to oxidation and reduction reactions.
Uniqueness
1-Methylazepan-4-ol is unique due to the presence of both a nitrogen atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
1-methylazepan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOHWLGZMRLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450335 | |
Record name | 1-methylazepan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19065-49-7 | |
Record name | 1-methylazepan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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